1-oxaspiro[3.3]heptane-6-carboxylic acid
Description
1-Oxaspiro[3.3]heptane-6-carboxylic acid is a bicyclic compound featuring a spiro junction at the sixth carbon, where an oxygen atom is embedded in one of the three-membered rings (1-oxa). This structure imposes significant steric constraints, making it a valuable scaffold in medicinal chemistry for designing conformationally restricted peptidomimetics and bioactive molecules.
Properties
CAS No. |
2731014-69-8 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : A spirocyclic dicarboxylic acid, such as 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid, is heated under reflux in pyridine.
-
Decarboxylation : The dicarboxylic acid undergoes thermal decarboxylation, losing one carboxyl group to form a monocarboxylic acid intermediate.
-
Acidification : The reaction mixture is acidified with hydrochloric acid (pH 5–6.8), precipitating the carboxylic acid product.
-
Purification : The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Key Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | Reflux (~110°C for pyridine) |
| Reaction Time | 4–6 hours |
| Yield | ~53% (reported for related compound) |
| Solvent | Pyridine |
This method is advantageous for its simplicity and scalability, though the specificity of the starting material may limit its broad application.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Decarboxylation | Scalable, minimal steps | Specific starting material required | 50–60% |
| Ester Hydrolysis | High yield, well-established | Requires ester synthesis | 70–85% |
| Oxidation | Broad applicability | Risk of side reactions | 40–65% (est.) |
Chemical Reactions Analysis
Types of Reactions
1-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Key Synthetic Routes:
- Desymmetrization of Prochiral Derivatives: This method utilizes biocatalytic ketoreductase-mediated reduction to produce high enantiomeric excess forms of the compound .
- Oxidation and Reduction Reactions: These reactions can modify the compound's structure, allowing for the introduction of various functional groups that enhance its reactivity .
Scientific Research Applications
1-Oxaspiro[3.3]heptane-6-carboxylic acid has been explored in several research domains:
Chemistry
- Building Block for Complex Molecules: This compound serves as a foundational element in synthesizing more complex organic molecules, particularly in developing new materials and catalysts .
Biology
- Biological Interactions: Its unique structure makes it a candidate for studying biological interactions, potentially leading to the development of bioactive molecules. It has been proposed as a bioisostere for pipecolic acid, known for its biological activity .
Medicine
- Drug Discovery: The compound is utilized to create novel scaffolds for therapeutic agents. Recent advancements have shown that derivatives of this compound can lead to improved pharmacokinetic properties or enhanced binding affinities for specific biological targets .
Industry
- Production of Advanced Materials: Its applications extend to the production of polymers and other advanced materials due to its unique chemical properties .
Case Studies and Research Findings
Recent studies highlight the importance of this compound in drug discovery:
- A study demonstrated the synthesis of seven new building blocks derived from this compound, showcasing their potential as drug-like candidates in virtual combinatorial libraries .
- Another research effort focused on its utility as a scaffold for creating compounds with enhanced biological activity, emphasizing its role in medicinal chemistry .
Mechanism of Action
The mechanism by which 1-oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues and Heteroatom Substitution
The position and type of heteroatoms in spiro systems critically influence physicochemical properties and biological interactions. Key analogues include:
2-Oxaspiro[3.3]heptane-6-carboxylic Acid (CAS 31420-52-7)
- Structural Difference : Oxygen is in the 2-position instead of 1.
- This positional change may affect binding to enzymatic targets like MPro (main protease of SARS-CoV-2), as seen in related spiro compounds .
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic Acid (CAS 1934971-05-7)
- Structural Difference: Contains a cyano (-CN) group at the 6-position.
- Impact: Enhances electrophilicity and metabolic stability. The cyano group may participate in covalent interactions with biological targets, as observed in kinase inhibitors .
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid (CAS 1170775-77-5)
- Structural Difference : Nitrogen replaces oxygen in the 2-position (aza substitution).
- Impact : Introduces basicity, improving solubility and enabling salt formation (e.g., dihydrochloride derivatives). This modification is exploited in peptidomimetics targeting GABA receptors and kinases .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 1-Oxaspiro[3.3]heptane-6-carboxylic acid | C₇H₈O₃ | 140.14 | 0.52 | 12.8 (pH 7.4) |
| 2-Oxaspiro[3.3]heptane-6-carboxylic acid | C₇H₈O₃ | 140.14 | 0.48 | 15.2 (pH 7.4) |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | C₇H₁₂N₂O₂ | 156.18 | -1.23 | 34.6 (pH 7.4) |
Data extrapolated from CAS entries and related spiro compounds .
Q & A
What are the key considerations for optimizing the synthesis of 1-oxaspiro[3.3]heptane-6-carboxylic acid to achieve high yield and purity?
Basic Research Question
To optimize synthesis, prioritize methods that balance scalability and efficiency. For spirocyclic compounds like this compound, ring-closing strategies (e.g., cycloaddition or intramolecular esterification) are critical. Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states in ring formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification steps to remove residual solvents.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclization.
Methodological Example :
A scalable route involves reacting γ-keto esters with ethylene glycol derivatives under acidic conditions, achieving yields >70% after recrystallization . For advanced optimization, AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict alternative pathways, such as one-step spiroannulation using ketone precursors .
How can researchers accurately determine the stereochemistry of this compound derivatives using spectroscopic methods?
Basic Research Question
Stereochemical analysis requires a combination of techniques:
- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.
- NMR spectroscopy :
- NOESY/ROESY : Detects spatial proximity of protons in the spirocyclic core.
- Coupling constants (J-values) : Axial vs. equatorial substituents exhibit distinct splitting patterns in -NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
